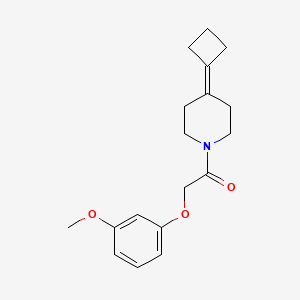
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone, also known as CYT387, is a small molecule inhibitor that has been developed for the treatment of myeloproliferative neoplasms (MPNs), a group of blood cancers that affect the production of blood cells. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone is a selective inhibitor of the JAK2 kinase, which plays a key role in the signaling pathways that regulate the production of blood cells. In MPNs, the JAK2 kinase is frequently mutated, leading to the overproduction of abnormal blood cells. This compound binds to the active site of the JAK2 kinase and prevents its activity, leading to a reduction in the production of abnormal blood cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce the number of abnormal blood cells and decrease the size of the spleen in animal models of MPNs. Additionally, this compound has been shown to reduce the levels of inflammatory cytokines, which are often elevated in MPN patients. These effects are believed to be due to the inhibition of the JAK2 kinase by this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone is its selectivity for the JAK2 kinase, which reduces the risk of off-target effects. Additionally, this compound has been shown to be effective in preclinical models of MPNs, suggesting that it may be a promising therapeutic option for these diseases. However, like all small molecule inhibitors, this compound has limitations, including the potential for toxicity and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
There are several future directions for the development of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone and related compounds. One area of focus is the optimization of the pharmacokinetic properties of this compound, including its bioavailability and half-life. Additionally, the development of combination therapies that target multiple signaling pathways may improve the efficacy of this compound and reduce the risk of resistance. Finally, the evaluation of this compound in clinical trials will provide important information about its safety and efficacy in humans.
Synthesis Methods
The synthesis of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-cyclobutylidenepiperidine with 3-methoxyphenol in the presence of a base to form the corresponding ether. This intermediate is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently hydrolyzed to the carboxylic acid. The final step involves the reaction of the carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,2-ethylenediamine to form this compound.
Scientific Research Applications
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone has been extensively studied in preclinical models of MPNs, including myelofibrosis, polycythemia vera, and essential thrombocythemia. In these studies, this compound has been shown to inhibit the activity of the JAK2 kinase, which is frequently mutated in MPNs. This inhibition leads to a reduction in the production of abnormal blood cells and a decrease in the size of the spleen, which is often enlarged in MPN patients.
properties
IUPAC Name |
1-(4-cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-21-16-6-3-7-17(12-16)22-13-18(20)19-10-8-15(9-11-19)14-4-2-5-14/h3,6-7,12H,2,4-5,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUDUUGRTKCEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCC(=C3CCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2902129.png)
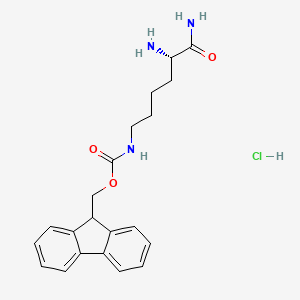
![Methyl 1-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2902134.png)
![N-(2-ethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2902135.png)
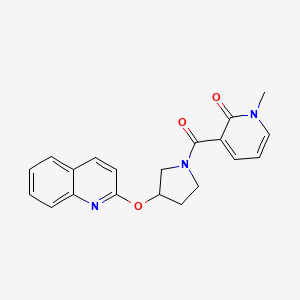
![3-[(5-Chlorothiophen-2-yl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2902140.png)
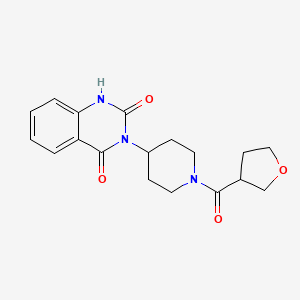
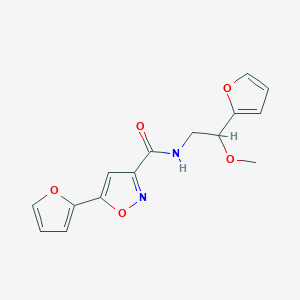
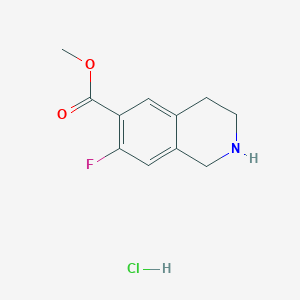
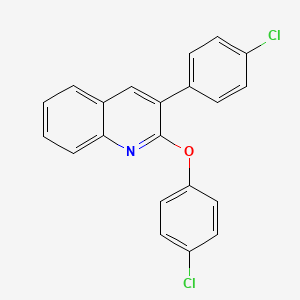
![Phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2902147.png)
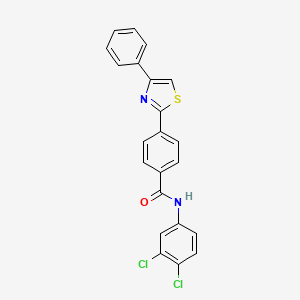
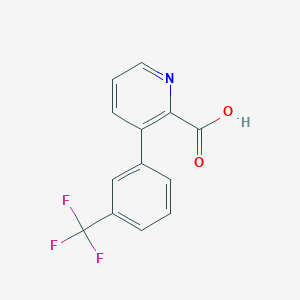
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2902151.png)